molecular formula C27H44O2 B1139323 Alfacalcidol-D6

Alfacalcidol-D6

Cat. No.: B1139323
M. Wt: 406.7 g/mol
InChI Key: OFHCOWSQAMBJIW-VLUFQIGVSA-N
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Preparation Methods

The preparation of alfacalcidol-D6 involves several synthetic routes and reaction conditions. One common method starts with vitamin D3 as the raw material. The process includes the removal of trans-isomer impurities generated after chemical reactions using the Diels-Alder reaction. The product is then refined and purified by preparative high-pressure liquid chromatography to achieve high-purity alfacalcidol . Another method involves the preparation of pre-alfacalcidol by directional degradation, followed by purification using high-performance liquid chromatography (HPLC). The structure is identified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

Alfacalcidol-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of calcitriol-D6, while reduction can yield different hydroxylated derivatives .

Scientific Research Applications

Alfacalcidol-D6 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of alfacalcidol. In biology and medicine, it is used to investigate the effects of vitamin D analogues on calcium homeostasis and bone metabolism. This compound is also used in the development of new therapeutic agents for the treatment of conditions such as osteoporosis, hypoparathyroidism, and chronic renal failure .

Mechanism of Action

The mechanism of action of alfacalcidol-D6 involves its conversion to the active form, calcitriol-D6, in the liver. This active form then binds to the vitamin D receptor (VDR) in target tissues, such as the intestines, bones, and kidneys. The binding of calcitriol-D6 to VDR regulates the expression of genes involved in calcium and phosphate homeostasis, leading to increased calcium absorption in the intestines, reduced calcium excretion in the kidneys, and enhanced bone mineralization .

Comparison with Similar Compounds

Alfacalcidol-D6 is similar to other vitamin D analogues, such as calcitriol and doxercalciferol. it has unique properties due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes this compound particularly useful in pharmacokinetic studies. Compared to calcitriol, alfacalcidol has a longer half-life and a lower impact on calcium metabolism, making it a preferred choice for patients with chronic renal failure .

Similar Compounds::
  • Calcitriol (1,25-dihydroxyvitamin D3)
  • Doxercalciferol (1α-hydroxyvitamin D2)
  • Paricalcitol (19-nor-1,25-dihydroxyvitamin D2)

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCOWSQAMBJIW-VLUFQIGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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